(3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole dihydrochloride is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidinyl group attached to an octahydro-isoindole framework. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The initial step involves the construction of the isoindole core through a cyclization reaction. This can be achieved using a variety of cyclization agents under controlled conditions.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base to deprotonate the nucleophile and facilitate the substitution.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt. This step is crucial for enhancing the compound’s solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also minimizes human error and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the piperidinyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted isoindoles.
Scientific Research Applications
(3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidinyl group plays a crucial role in binding to these targets, leading to a cascade of biochemical events. These interactions can modulate various signaling pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole
- (3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole monohydrochloride
Uniqueness
The dihydrochloride form of (3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole is unique due to its enhanced solubility and stability compared to its mono-hydrochloride counterpart. This makes it more suitable for various applications, particularly in biological and medicinal research.
Properties
Molecular Formula |
C14H28Cl2N2 |
---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
(3aR,7aS)-2-(piperidin-4-ylmethyl)-1,3,3a,4,5,6,7,7a-octahydroisoindole;dihydrochloride |
InChI |
InChI=1S/C14H26N2.2ClH/c1-2-4-14-11-16(10-13(14)3-1)9-12-5-7-15-8-6-12;;/h12-15H,1-11H2;2*1H/t13-,14+;; |
InChI Key |
ALJWCWVGTRWYCE-DUFSSLHGSA-N |
Isomeric SMILES |
C1CC[C@H]2CN(C[C@H]2C1)CC3CCNCC3.Cl.Cl |
Canonical SMILES |
C1CCC2CN(CC2C1)CC3CCNCC3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.